An In-depth Technical Guide to the Molecular Weight Characterization of the Copolymer CAS 223251-09-0
An In-depth Technical Guide to the Molecular Weight Characterization of the Copolymer CAS 223251-09-0
For professionals in research, discovery, and drug development, the precise characterization of chemical entities is a foundational requirement. This guide addresses the analytical challenge presented by the substance registered under CAS number 223251-09-0. Initial investigation reveals this substance is not a discrete small molecule but a complex copolymer. This distinction is critical, as it fundamentally shifts the analytical objective from determining a single molecular weight and exact mass to characterizing a molecular weight distribution.
This document provides a technical framework for understanding and experimentally determining the key molecular weight parameters of this polymer, tailored for researchers and scientists who require a deep and practical understanding of the necessary methodologies.
Deconstruction of the Analyte: CAS 223251-09-0
The entity CAS 223251-09-0 is chemically defined as: 2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, polymer with 1-ethenyl-2-pyrrolidinone and N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide, compd. with diethyl sulfate.
This name describes a terpolymer, meaning it is synthesized from three distinct monomer units, and is supplied as a salt with diethyl sulfate acting as a counter-ion. A substance of this nature does not possess a single molecular formula or weight. Instead, it exists as a population of molecules with varying chain lengths, and consequently, a distribution of molecular weights.
The constituent monomers are:
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Monomer A: 2-(Dimethylamino)ethyl methacrylate (DMAEMA)[1][2][3][4]
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Monomer C: N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)[10][11][12][13]* Counter-ion: Diethyl sulfate [14][15][16] A summary of the properties of these individual building blocks is essential for a comprehensive analysis.
| Component | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Monomer A | 2-(Dimethylamino)ethyl methacrylate | C₈H₁₅NO₂ | 157.21 | 157.11028 |
| Monomer B | N-Vinylpyrrolidone | C₆H₉NO | 111.14 | 111.06841 |
| Monomer C | N-[3-(Dimethylamino)propyl]methacrylamide | C₉H₁₈N₂O | 170.25 | 170.14191 |
| Counter-ion | Diethyl sulfate | C₄H₁₀O₄S | 154.18 | 154.02998 |
Note: Molecular weights and masses are calculated from the provided chemical formulas. [2][4][5][7][10][11][14]
Fundamental Concepts in Polymer Molecular Weight
For a polydisperse polymer, the "molecular weight" is expressed as an average. The key parameters are derived from the molecular weight distribution curve. [17]
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Number-Average Molecular Weight (Mn): This is the total weight of all polymer chains in a sample divided by the total number of polymer chains. [17]It is sensitive to the number of molecules and is particularly influenced by low-molecular-weight species.
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Weight-Average Molecular Weight (Mw): This average is weighted by the mass of the polymer chains. Larger, heavier chains contribute more significantly to the Mw value. [17]It is more sensitive to high-molecular-weight species and is often correlated with bulk properties like mechanical strength.
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Polydispersity Index (PDI or Đ): This is the ratio of Mw to Mn (Đ = Mw/Mn). [17]It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample (all chains are the same length), while higher values signify a broader distribution of chain lengths. [17]For synthetic polymers, the PDI is always greater than 1.
The primary goal in characterizing CAS 223251-09-0 is to determine Mn, Mw, and the PDI.
Core Methodology: Size-Exclusion Chromatography (SEC)
The most powerful and widely used technique for determining the molecular weight distribution of polymers is Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC). [18][19][20][21][22][23] Principle of Operation: SEC separates molecules based on their size in solution, specifically their hydrodynamic volume. [19][23]The experimental setup consists of a column packed with porous beads. [22]1. A solution of the polymer is passed through the column. 2. Large polymer coils cannot enter the pores of the beads and thus have a shorter path through the column, eluting first. [23]3. Smaller polymer coils can penetrate the pores to varying extents, leading to a longer path and later elution times. [23]4. This process effectively sorts the polymer molecules by size, from largest to smallest.
Caption: SEC separates large molecules (red), which elute first, from small molecules (green).
Gold Standard Protocol: SEC with Multi-Angle Light Scattering (SEC-MALS)
For an absolute determination of molecular weight, coupling SEC with a Multi-Angle Light Scattering (MALS) detector is the preferred method. [24][25][26][27]This approach avoids the inaccuracies of conventional column calibration, which relies on standards (like polystyrene) that may have a different chemical structure and hydrodynamic behavior than the analyte. [24][25] Workflow:
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System Setup: An HPLC/UPLC system is equipped with an SEC column (or set of columns) appropriate for the expected molecular weight range and solvent. This is followed by a series of in-line detectors: typically a UV detector, a MALS detector, and a differential Refractive Index (dRI) detector.
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Eluent Preparation: The mobile phase must be a good solvent for the polymer and should be meticulously filtered and degassed to prevent light scattering artifacts. Given the cationic nature of the monomers, an aqueous buffer with added salt (e.g., phosphate buffered saline) is a likely starting point to ensure good solubility and suppress ionic interactions with the column stationary phase.
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Sample Preparation: A dilute solution of CAS 223251-09-0 is prepared in the mobile phase (e.g., 1-2 mg/mL). The solution must be filtered through a sub-micron filter (e.g., 0.1 or 0.2 µm) directly into an autosampler vial. This step is critical to remove dust and other particulates that would interfere with the light scattering measurement.
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Analysis: The sample is injected and flows through the SEC column for separation. As the separated polymer fractions (eluting by size) pass through the detectors, data is collected continuously.
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The MALS detector measures the intensity of light scattered by the polymer molecules at multiple angles. [26] * The dRI detector measures the concentration of the polymer in each fraction. [25]5. Data Processing: Specialized software uses the data from both the MALS and dRI detectors to calculate the absolute weight-average molecular weight (Mw) for each eluting slice of the chromatogram, independent of its elution time. [25]From the full distribution, the software calculates the overall Mn, Mw, and PDI.
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Caption: Workflow for SEC-MALS analysis of polymers.
Complementary Technique: MALDI-TOF Mass Spectrometry
While SEC-MALS provides the overall distribution, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can offer complementary information, particularly for lower molecular weight polymers or oligomers. [28][29][30][31][32] Principle: In MALDI, the polymer is co-crystallized with a matrix. A laser pulse desorbs and ionizes the polymer, and the resulting ions are separated by their mass-to-charge ratio in a time-of-flight analyzer.
Application to CAS 223251-09-0:
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Repeating Unit Mass: A MALDI-TOF spectrum shows a distribution of peaks, where each peak corresponds to a polymer chain of a specific length (n-mer). The mass difference between adjacent peaks confirms the mass of the average repeating unit. * End-Group Analysis: The absolute mass of the observed peaks can help identify the chemical nature of the end-groups of the polymer chains. [28]* Distribution Confirmation: For polymers with low PDI (<1.2), MALDI can provide an independent calculation of Mn and Mw. [28]For a complex terpolymer like CAS 223251-09-0, this would be challenging but could reveal details about the oligomeric composition.
It is important to note that MALDI-MS can have mass discrimination effects, where lower mass chains are detected more efficiently, and it is generally less suitable for highly polydisperse polymers (PDI > 1.2). [28]
Summary and Conclusion
The substance identified as CAS 223251-09-0 is a complex terpolymer, not a small molecule. Therefore, the analytical objective is to characterize its molecular weight averages (Mn, Mw) and polydispersity (PDI), rather than a single molecular weight or exact mass.
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Primary Technique: Size-Exclusion Chromatography (SEC) is the method of choice for this analysis as it separates polymer chains based on their hydrodynamic volume. [20][33]* Gold Standard: Coupling SEC with a Multi-Angle Light Scattering (MALS) detector provides an absolute measurement of molecular weight, offering the highest degree of accuracy and confidence by eliminating the need for relative column calibration. [25][34]* Complementary Data: MALDI-TOF MS can provide valuable supporting data on the mass of the repeating units and the identity of end-groups. [29][32] A thorough characterization using these methods is essential for ensuring lot-to-lot consistency, understanding structure-property relationships, and meeting regulatory requirements for drug development professionals working with such polymeric materials.
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